2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
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Overview
Description
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the precursor. The key steps include:
Nucleophilic Substitution:
Reaction Conditions: These reactions are often carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 2-Fluoro-4-(hydroxymethyl)-5-methoxyphenoxyacetic acid
Uniqueness
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrile and a fluorine atom distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Properties
CAS No. |
2090953-73-2 |
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Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |
InChI Key |
YDHCKXFPFBKZKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)F)C#N |
Origin of Product |
United States |
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